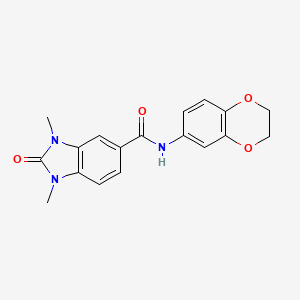![molecular formula C13H10F2N2O3S B5300280 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonylureas and is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies.
作用机制
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide works by binding to the SERT protein and inhibiting its function, thereby increasing the concentration of serotonin in the synaptic cleft. This results in an increase in serotonin signaling, which can have various effects on mood, cognition, and behavior. The exact mechanism of action of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the SERT protein's reuptake function.
Biochemical and Physiological Effects
The use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in PET imaging studies has revealed various biochemical and physiological effects of SERT dysfunction. For example, studies have shown that patients with depression have decreased SERT density in certain brain regions, which may contribute to the development of depressive symptoms. Similarly, studies have shown that the use of SSRIs such as 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide can increase SERT density and improve depressive symptoms in patients with depression.
实验室实验的优点和局限性
One of the main advantages of using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in lab experiments is its high selectivity for SERT, which allows for accurate measurement of SERT density and distribution in the brain. Additionally, 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide has a long half-life, which allows for extended imaging sessions. However, there are also some limitations to using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. For example, 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is a radioactive compound, which requires special handling and disposal procedures. Additionally, the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is limited to PET imaging studies, which may not be accessible to all researchers.
未来方向
There are several future directions for research involving 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. One area of interest is the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in studying the effects of SSRIs on SERT density and distribution in the brain. Additionally, researchers are exploring the use of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in studying the role of SERT dysfunction in other psychiatric disorders such as anxiety and obsessive-compulsive disorder. Finally, there is ongoing research into the development of new radioligands that can selectively target other proteins involved in the regulation of neurotransmitters, which may provide new insights into the pathophysiology of psychiatric disorders.
合成方法
The synthesis of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 2,5-difluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. The final product has a white crystalline appearance and a melting point of 235-238°C.
科学研究应用
4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is commonly used as a radioligand in PET imaging studies to visualize the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. By using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide as a radioligand, researchers can measure the density and distribution of SERT in the brain, which can provide valuable insights into the pathophysiology of these disorders.
属性
IUPAC Name |
4-[(2,5-difluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYUYOZUWQEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-Difluorophenyl)sulfonyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)

![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5300254.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![2-hydroxy-5-methoxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5300274.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![ethyl 5-(2-ethoxyphenyl)-2-(4-methoxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300297.png)